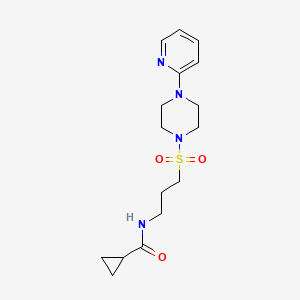![molecular formula C24H19FN4O2S B2562134 5-[(4-Fluorobenzyl)thio]-8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazoline CAS No. 901756-00-1](/img/structure/B2562134.png)
5-[(4-Fluorobenzyl)thio]-8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-[(4-Fluorobenzyl)thio]-8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazoline” is a complex organic molecule that belongs to the class of compounds known as 1,2,4-triazoloquinazolines . These compounds are characterized by a quinazoline core structure, which is a bicyclic system consisting of two fused six-membered aromatic rings, one of which is a benzene ring and the other is a diazine ring . The molecule also contains a 1,2,4-triazole ring, which is a type of azole ring that contains three nitrogen atoms .
Synthesis Analysis
The synthesis of such compounds generally involves the reaction of certain derivatives of 2-aminobenzohydrazide with several hydrochlorides of aromatic amidines . Another method involves one-pot reactions between carboxylic hydrazides and 2-isothiocyanatobenzonitrile, which yield pharmacologically relevant 1,2,4-triazolo[1,5-c]quinazoline-5(6H)-thiones .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a 1,2,4-triazole ring and a quinazoline core structure . The molecule also contains a fluorobenzylthio group, two methoxy groups, and a phenyl group .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Characterization
Synthetic Routes and Modifications
Innovative synthetic methodologies have been developed for triazoloquinazoline derivatives, highlighting the versatility and potential for structural modification to enhance biological activity. For instance, novel synthetic routes designed to prepare triazoloquinazoline compounds include a two-step synthesis beginning with anthranilonitrile and a hydrazide, showcasing the chemical adaptability of these compounds (J. Francis et al., 1991). Another study focused on the synthesis of fluorine-containing quinoline derivatives, emphasizing the role of fluorine in modifying the chemical and biological properties of these compounds (B. S. Holla et al., 2005).
Biological Activities
Antibacterial and Anticancer Properties
Research has demonstrated the significant antimicrobial and anticancer potential of triazoloquinazoline derivatives. A study on substituted 5-phenyltriazolylquinazolinylamino nicotinic acid esters highlighted their excellent growth inhibition activity against bacterial strains, comparing favorably with commercial standards like penicillin-G and streptomycin (S. Mood et al., 2022). Another investigation revealed the cytotoxic effects of a quinazoline derivative on human cancer cell lines, emphasizing the compound's potential as a multitarget agent for cancer therapy (R. Ovádeková et al., 2005).
Pharmacological Applications
Receptor Binding and Antagonism
Triazoloquinazolines have been studied for their affinity to various receptors, including the benzodiazepine and adenosine receptors, indicating their potential in developing therapeutic agents for conditions mediated by these receptors. For example, derivatives of the triazoloquinazoline adenosine antagonist CGS15943 were explored for their selectivity for the human A3 receptor subtype, highlighting the possibility of targeting specific receptor subtypes for therapeutic advantages (Y. C. Kim et al., 1996).
Zukünftige Richtungen
Compounds containing the 1,2,4-triazole ring, such as the one , are considered important pharmacophores due to their multidirectional biological activity . There is ongoing research into the development of novel antibacterial agents incorporating 1,2,4-triazole to deal with the escalating problems of microbial resistance . This suggests that there is significant potential for future research and development involving this compound and related structures .
Eigenschaften
IUPAC Name |
5-[(4-fluorophenyl)methylsulfanyl]-8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN4O2S/c1-30-20-12-18-19(13-21(20)31-2)26-24(32-14-15-8-10-17(25)11-9-15)29-23(18)27-22(28-29)16-6-4-3-5-7-16/h3-13H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWFVCQAEXBTLTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=NC(=NN3C(=N2)SCC4=CC=C(C=C4)F)C5=CC=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-Fluorophenyl)methylsulfanyl]-8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

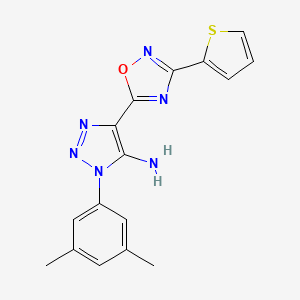
![N-cyclopropyl-1-[6-({2-[(4-fluorobenzyl)amino]-2-oxoethyl}thio)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2562052.png)
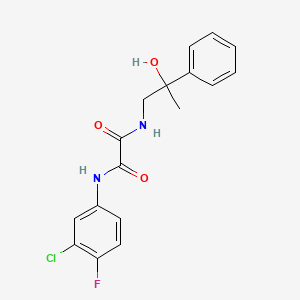
![(3As)-3a,4-dihydro-3H-oxathiazolo[3,4-a]indole 1,1-dioxide](/img/structure/B2562055.png)
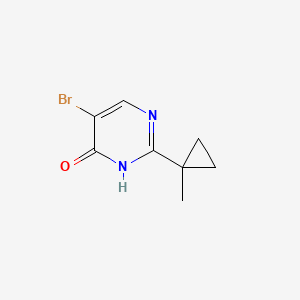
![1-(5-Fluoropyrimidin-2-yl)-4-[2-(trifluoromethyl)phenyl]sulfonylpiperazin-2-one](/img/structure/B2562058.png)
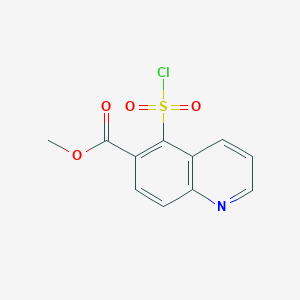
![3-(2-Oxo-2-piperidin-1-ylethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2562061.png)
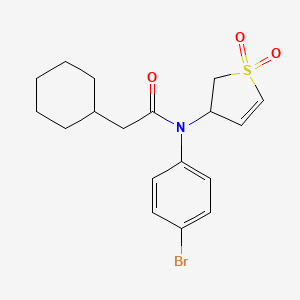
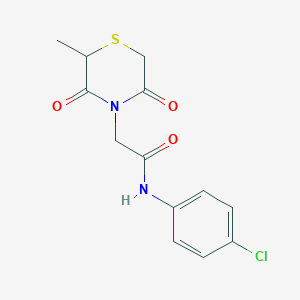
![(4-Bromothiophen-2-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2562067.png)
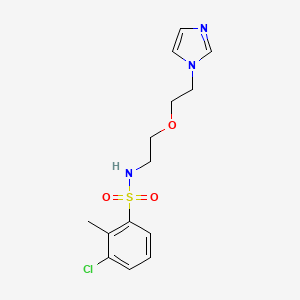
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-5-((5-(2-fluorophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2562071.png)
